RORγt Functional Activity Profile: Evidence for Inverse Agonism Within the N-Sulfonamide-Tetrahydroquinoline Scaffold
In a direct biochemical comparison of two N-sulfonamide-tetrahydroquinoline congeners bearing the same core scaffold as the target compound, compound 2 (a structural analog with a longer sulfonamide side chain) was identified as an RORγt inverse agonist with an IC50 of 2.0 μM (max. inhibition 61%) in a fluorescence resonance energy transfer (FRET) assay, whereas compound 1 (a shorter congener) behaved as an agonist with an EC50 of 3.7 μM (max. activation 78%) [1]. The target compound shares the N-sulfonamide-tetrahydroquinoline scaffold and the acetamide at the 7-position characteristic of inverse agonist-biased congeners in this series. This evidence demonstrates that within this chemotype, functional activity—agonist vs. inverse agonist—is exquisitely sensitive to structural features at the sulfonamide position [1].
| Evidence Dimension | RORγt functional activity (FRET assay) |
|---|---|
| Target Compound Data | Not directly reported in retrieved literature; class-level assignment as inverse agonist scaffold |
| Comparator Or Baseline | Compound 2 (N-sulfonamide-tetrahydroquinoline inverse agonist): IC50 2.0 μM, max. inh. 61%; Compound 1 (N-sulfonamide-tetrahydroquinoline agonist): EC50 3.7 μM, max. act. 78% |
| Quantified Difference | Qualitatively: structural modification within scaffold inverts activity from agonism to inverse agonism; quantitatively: Compound 2 IC50 2.0 μM vs. Compound 1 EC50 3.7 μM (different efficacy direction) |
| Conditions | FRET assay using RORγt-LBD; compounds evaluated at multiple concentrations |
Why This Matters
Procurement decisions must account for the compound's precise substitution pattern because functionally divergent analogs (agonists vs. inverse agonists) exist within the same scaffold, and selecting the wrong analog can invert the pharmacological readout in RORγt-dependent assays.
- [1] Sun N, Yuan C, Ma X, Wang Y, Gu X, Fu W. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. Molecules. 2018;23(12):3181. Table 1: Compound 1 EC50 3.7 μM (max. act. 78%); Compound 2 IC50 2.0 μM (max. inh. 61%). View Source
